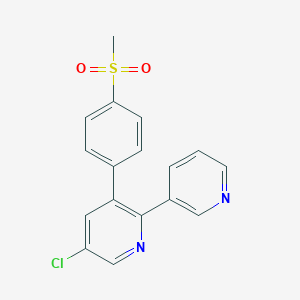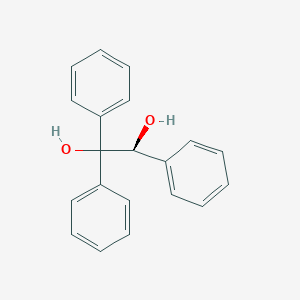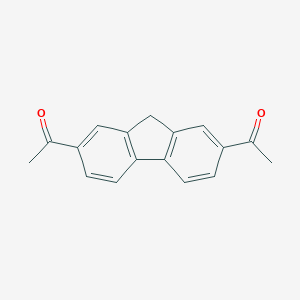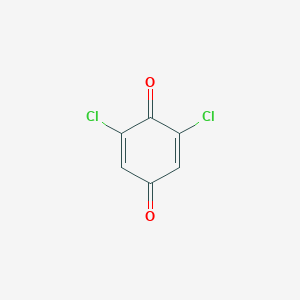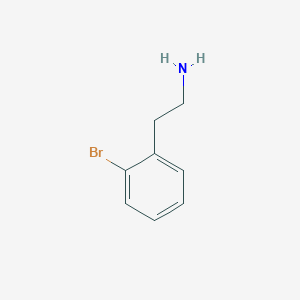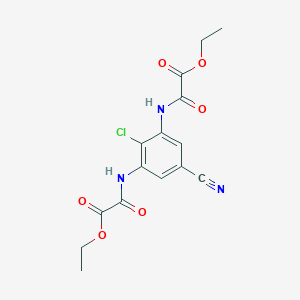
Benz(a)anthracene, 10,11-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 10,11-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen, which makes it an important tool for studying the mechanisms of cancer development and DNA damage.
Mecanismo De Acción
Benz(a)anthracene, 10,11-dihydro- is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. It can also induce oxidative stress and inflammation, which can contribute to the development of cancer. The mechanism of action of benz(a)anthracene, 10,11-dihydro- is complex and involves multiple pathways, including the generation of reactive oxygen species, DNA adduct formation, and modulation of gene expression.
Biochemical and Physiological Effects:
Benz(a)anthracene, 10,11-dihydro- has been shown to induce a variety of biochemical and physiological effects in experimental animals and cells. These include DNA damage, oxidative stress, inflammation, and alterations in gene expression. It has also been shown to induce tumors in various organs, including the lung, liver, and skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benz(a)anthracene, 10,11-dihydro- has several advantages for lab experiments. It is a potent carcinogen and mutagen, which makes it an ideal tool for studying the mechanisms of cancer development and DNA damage. It is also relatively easy to synthesize and has a long history of use in scientific research. However, it also has some limitations, including its toxicity and potential hazards to researchers. Careful handling and disposal are necessary to minimize the risks associated with its use.
Direcciones Futuras
There are several future directions for research on benz(a)anthracene, 10,11-dihydro-. One area of interest is the development of new methods for detecting DNA damage and adduct formation in cells and tissues exposed to benz(a)anthracene, 10,11-dihydro-. Another area of interest is the identification of new targets for preventing or treating benz(a)anthracene, 10,11-dihydro--induced carcinogenesis and mutagenesis. Finally, there is a need for further research on the metabolism and toxicology of benz(a)anthracene, 10,11-dihydro- to better understand its effects on human health and the environment.
Conclusion:
Benz(a)anthracene, 10,11-dihydro- is a potent carcinogen and mutagen that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to better understand the effects of benz(a)anthracene, 10,11-dihydro- on human health and the environment, and to develop new methods for preventing or treating its toxic effects.
Métodos De Síntesis
Benz(a)anthracene, 10,11-dihydro- can be synthesized by several methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and photochemical reactions. One of the commonly used methods is the Diels-Alder reaction between anthracene and maleic anhydride, followed by hydrogenation to obtain the dihydro derivative.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 10,11-dihydro- is widely used in scientific research as a model compound for studying the mechanisms of carcinogenesis and mutagenesis. It is used to induce tumors in experimental animals and to study the molecular mechanisms of DNA damage and repair. It is also used in studies of the metabolism of Benz(a)anthracene, 10,11-dihydro-s in cells and tissues.
Propiedades
Número CAS |
34501-50-3 |
|---|---|
Nombre del producto |
Benz(a)anthracene, 10,11-dihydro- |
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
10,11-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1,3-6,8-12H,2,7H2 |
Clave InChI |
CATLFKJMIAQVIW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C=C3C=CC4=CC=CC=C4C3=C2 |
SMILES canónico |
C1CC2=C(C=C1)C=C3C=CC4=CC=CC=C4C3=C2 |
Otros números CAS |
34501-50-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



